molecular formula C11H15NO4 B2606544 3-(2-Hydroxy-ethylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 159322-13-1

3-(2-Hydroxy-ethylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No. B2606544
M. Wt: 225.244
InChI Key: HIPBOCNLZIVYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Hydroxy-ethylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (HECBCA) is an important intermediate in the synthesis of several biologically active compounds. HECBCA is a bicyclic monocarboxylic acid with a hydroxyl group in the 2-position and a carbamoyl group in the 3-position. It is a versatile building block for the synthesis of a variety of heterocyclic compounds and has been used in the synthesis of several drugs. HECBCA is a useful starting material for the synthesis of compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial activities.

Scientific Research Applications

Biological Activities and Applications

Antioxidant, Antimicrobial, and Cytotoxic Activities : Natural carboxylic acids derived from plants have been studied for their biological activities. Research comparing the effects of structural differences on the bioactivity of selected carboxylic acids revealed that rosmarinic acid exhibited the highest antioxidant activity. These studies indicate that structural features of carboxylic acids, including the number of hydroxyl groups and the presence of conjugated bonds, significantly influence their antioxidant, antimicrobial, and cytotoxic potential. Such insights could guide the development of derivatives of 3-(2-Hydroxy-ethylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid for therapeutic uses (Godlewska-Żyłkiewicz et al., 2020).

Environmental Impact and Biodegradation

Biodegradation of Ether Compounds : The biodegradation of ether compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater has been reviewed, revealing microorganisms capable of degrading ETBE aerobically. This suggests potential environmental pathways for the breakdown of related compounds, which could inform the environmental management of derivatives from 3-(2-Hydroxy-ethylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (Thornton et al., 2020).

Industrial Applications

Renewable Feedstocks for Chemical Industry : The conversion of plant biomass to furan derivatives highlights the potential of plant-derived compounds as renewable feedstocks for the chemical industry. This includes the synthesis of monomers and polymers, engine fuels, and other chemicals from biomass-derived compounds. Such research points towards the possibility of using derivatives of the compound for sustainable industrial applications (Chernyshev et al., 2017).

Applications in Nylon Material Production : Medium-chain dicarboxylic acids (MDCAs), crucial for nylon material production, can be biosynthesized from biomass, presenting an environmentally friendly alternative to chemical synthesis. This suggests potential pathways for the synthesis of 3-(2-Hydroxy-ethylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives for use in materials science and engineering (Li et al., 2020).

properties

IUPAC Name

3-(2-hydroxyethylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c13-4-3-12-10(14)8-6-1-2-7(5-6)9(8)11(15)16/h1-2,6-9,13H,3-5H2,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPBOCNLZIVYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)NCCO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Hydroxy-ethylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.